molecular formula C13H10ClNO2 B12079647 (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid

(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid

Cat. No.: B12079647
M. Wt: 247.67 g/mol
InChI Key: WRLBQYHACWHRRM-CZIBKUHYSA-N
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Description

The compound “(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid” (CAS: 62420-93-3) is a polyunsaturated carboxylic acid with a conjugated diene system and distinct functional groups. Its molecular formula is C₁₃H₁₀ClNO₂, and it has a molecular weight of 247.67 g/mol . The structure features a cyano (-CN) group at position 2, a chloro (-Cl) substituent at position 5, and a 4-methylphenyl (p-tolyl) group attached to the same carbon (C5). The (2E,4Z) stereochemistry indicates trans configuration at C2 and cis configuration at C4, which influences its electronic conjugation and reactivity.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid

InChI

InChI=1S/C13H10ClNO2/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H,16,17)/b11-6+,12-7-

InChI Key

WRLBQYHACWHRRM-CZIBKUHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)O)/Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde, malononitrile, and chloroacetic acid.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-methylbenzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-cyano-3-(4-methylphenyl)acrylonitrile.

    Michael Addition: The intermediate product undergoes a Michael addition with chloroacetic acid in the presence of a base like sodium ethoxide to yield the desired (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences
  • Chlorine vs. Tetrazole: The tetrazole ring in compound 12a introduces aromaticity and hydrogen-bonding capacity, contrasting with the chloro and methyl groups in the target compound. This difference may influence solubility and biological activity . Amino Groups: NK1 and NK7 dyes feature electron-donating -N(CH₃)₂ or -NPh₂ groups on the phenyl ring, which redshift absorption spectra compared to the target compound’s 4-methylphenyl group .
Stereochemical and Conformational Impact
  • This stereochemistry may affect reactivity in cycloaddition reactions or binding to biological targets .
  • The (2Z,4E) isomer of 2-cyano-5-phenylpenta-2,4-dienoic acid shows distinct NMR coupling constants (e.g., J₄,₅ ~11 Hz for Z vs. ~15 Hz for E), aiding structural differentiation .

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